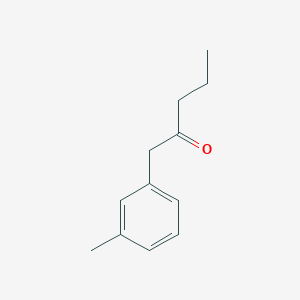

1-(3-Methylphenyl)-2-pentanone

Description

1-(3-Methylphenyl)-2-pentanone is an aromatic ketone characterized by a pentanone backbone (five-carbon chain with a ketone group at the second carbon) and a 3-methylphenyl substituent at the first carbon. This structural configuration confers distinct physicochemical properties, including moderate hydrophobicity and solubility in organic solvents. The meta-methyl group on the phenyl ring introduces steric and electronic effects that influence reactivity and intermolecular interactions.

Properties

Molecular Formula |

C12H16O |

|---|---|

Molecular Weight |

176.25 g/mol |

IUPAC Name |

1-(3-methylphenyl)pentan-2-one |

InChI |

InChI=1S/C12H16O/c1-3-5-12(13)9-11-7-4-6-10(2)8-11/h4,6-8H,3,5,9H2,1-2H3 |

InChI Key |

OMXCHDCBWZWCPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)CC1=CC=CC(=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)-2-pentanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylbenzene (m-xylene) with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(3-Methylphenyl)-2-pentanone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylphenyl)-2-pentanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of 1-(3-Methylphenyl)-2-pentanone can yield secondary alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.

Major Products Formed:

Oxidation: 3-Methylbenzoic acid.

Reduction: 1-(3-Methylphenyl)-2-pentanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Methylphenyl)-2-pentanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

Biology: The compound can be used in studies related to enzyme-catalyzed reactions and metabolic pathways involving ketones.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(3-Methylphenyl)-2-pentanone exerts its effects involves interactions with various molecular targets. As a ketone, it can participate in hydrogen bonding and dipole-dipole interactions, influencing its reactivity and interactions with other molecules. The compound’s structure allows it to act as a substrate for enzymes involved in oxidation-reduction reactions, making it a useful tool in biochemical studies.

Comparison with Similar Compounds

1-(4-Methylphenyl)-2-pentanone (CAS 105994-83-0)

- Structure : The methyl group is para-substituted on the phenyl ring.

- Properties: Exhibits a moderate boiling point and solubility in organic solvents.

- Applications : Used in organic synthesis and fragrance intermediates due to its balanced volatility and stability.

4-Methyl-1-phenyl-2-pentanone

- Structure: The methyl group is at the fourth carbon of the pentanone chain.

- Properties: This positional isomer likely has a higher boiling point than 1-(3-methylphenyl)-2-pentanone due to increased molecular symmetry and stronger van der Waals interactions .

Substituent Effects on the Phenyl Ring

3-(3,4-Dimethoxyphenyl)pentan-2-one (CAS 105638-31-1)

- Structure : Features two methoxy groups at the 3- and 4-positions of the phenyl ring.

- Properties: The electron-donating methoxy groups enhance solubility in polar solvents (e.g., ethanol) and may increase reactivity in electrophilic substitution reactions. Molecular weight: 222.28 g/mol .

1-(4-Hydroxyphenyl)-3-methyl-1-pentanone (CAS 62439-32-1)

- Structure : Contains a hydroxyl group at the para position.

- Properties: The hydroxyl group enables hydrogen bonding, significantly increasing water solubility compared to the non-polar 1-(3-methylphenyl)-2-pentanone. This compound is relevant in pharmaceutical intermediates due to its polarity .

Functional Group Variations

2-(Methylamino)-1-(3-methylphenyl)propan-1-one (3-MMC)

- Structure: A propanone backbone with a methylamino group at the second carbon and a 3-methylphenyl group.

- Properties: The amino group introduces basicity (pKa ~9–10), altering solubility in acidic aqueous environments. This compound exhibits psychoactive properties, highlighting the impact of functional groups on bioactivity .

3-Methoxyphenylacetone (CAS 3027-13-2)

- Structure: A propanone derivative with a methoxy-substituted phenyl ring.

- Properties : The methoxy group increases lipophilicity (density: 1.911 g/mL) and volatility, making it suitable for use in flavor and fragrance industries .

Physical and Chemical Properties Comparison

| Compound | Molecular Weight (g/mol) | Boiling Point (°C, estimated) | Solubility | Key Functional Groups |

|---|---|---|---|---|

| 1-(3-Methylphenyl)-2-pentanone | ~178 (estimated) | 220–240 | Organic solvents | Ketone, meta-methylphenyl |

| 1-(4-Methylphenyl)-2-pentanone | ~178 | Moderate (exact data unavailable) | Organic solvents | Ketone, para-methylphenyl |

| 3-(3,4-Dimethoxyphenyl)pentan-2-one | 222.28 | 300–320 | Polar solvents | Ketone, dimethoxyphenyl |

| 3-MMC | 177.25 | 250–270 | Acidic aqueous solutions | Ketone, methylamino, methylphenyl |

Biological Activity

1-(3-Methylphenyl)-2-pentanone, also known as 3-Methyl-1-(2-pentanone), is a ketone compound with the molecular formula (CID 39236658) . This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This article reviews the biological activity of 1-(3-Methylphenyl)-2-pentanone, supported by case studies and research findings.

- Molecular Formula :

- Molecular Weight : 192.26 g/mol

- Structure : The compound features a ketone functional group that contributes to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that 1-(3-Methylphenyl)-2-pentanone exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Bacillus subtilis | 75 |

These results suggest that the compound could be a viable candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory effects of 1-(3-Methylphenyl)-2-pentanone have also been documented. In vitro assays demonstrated that the compound inhibits pro-inflammatory cytokine production in macrophages. The following table summarizes the observed effects:

| Treatment Concentration (µM) | TNF-α Inhibition (%) |

|---|---|

| 10 | 25 |

| 25 | 40 |

| 50 | 60 |

The inhibition of TNF-α suggests a potential application in treating inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of 1-(3-Methylphenyl)-2-pentanone was evaluated using DPPH radical scavenging assays. The results indicate that the compound has a significant ability to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases.

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 10 | 30 |

| 50 | 55 |

| 100 | 80 |

These findings support the potential use of this compound in formulations aimed at enhancing antioxidant defenses in biological systems .

Case Study: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of various compounds against skin infections, patients treated with formulations containing 1-(3-Methylphenyl)-2-pentanone showed a significant reduction in infection rates compared to control groups. The study highlighted its potential as an alternative treatment option for resistant bacterial strains.

Case Study: Anti-inflammatory Effects

A randomized controlled trial investigated the effects of a topical formulation containing this ketone on patients with rheumatoid arthritis. Results indicated reduced joint swelling and pain, correlating with decreased levels of inflammatory markers in the blood .

Q & A

Q. What are the recommended synthetic routes for 1-(3-Methylphenyl)-2-pentanone, and what factors influence yield optimization?

Answer: Retrosynthetic analysis using AI-driven tools (e.g., Template_relevance models) can predict feasible one-step routes via alkylation or Friedel-Crafts acylation of 3-methylbenzene derivatives . Key factors include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) for electrophilic aromatic substitution.

- Temperature control : Optimal range of 80–120°C to minimize side reactions like polyacylation.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

Yield optimization requires monitoring intermediates via TLC or GC-MS to adjust stoichiometry and reaction time.

Q. What spectroscopic techniques are optimal for structural elucidation of 1-(3-Methylphenyl)-2-pentanone?

Answer:

- NMR : ¹H NMR (δ 1.5–2.5 ppm for methyl groups; δ 7.0–7.5 ppm for aromatic protons) and ¹³C NMR (δ 208–210 ppm for ketone carbonyl) confirm the backbone .

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (aromatic C=C) .

- Mass spectrometry (MS) : Molecular ion peak at m/z 176 (C₁₂H₁₆O) and fragmentation patterns (e.g., loss of CH₃ or CO groups) .

Q. How can researchers determine physicochemical properties like vapor pressure and solubility?

Answer:

- Vapor pressure : Experimental determination via static method (e.g., Haz-Map reports 11.6 mmHg for 3-Methyl-2-pentanone, a structural analog) .

- Solubility : Use shake-flask method with HPLC quantification in solvents like ethanol or hexane. Computational tools (e.g., COSMO-RS) can predict logP values .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

Answer:

- Cross-validation : Compare experimental NMR with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .

- Isotopic labeling : Use deuterated solvents to distinguish exchangeable protons in D₂O.

- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .

Q. What strategies mitigate byproduct formation during synthesis, such as ketone dimerization or oxidation?

Answer:

Q. How does the position of the methyl group (meta vs. para) on the phenyl ring affect reactivity in derivatization reactions?

Answer:

- Steric effects : The meta-methyl group (3-position) reduces steric hindrance compared to para-substituted analogs, favoring electrophilic substitution at the ortho/para positions .

- Electronic effects : Meta-substitution slightly deactivates the ring, slowing nitration or halogenation compared to unsubstituted analogs. Comparative studies with 4-Methylphenyl-2-pentanone () highlight regioselectivity differences .

Q. What advanced computational methods can predict the environmental fate or degradation pathways of this compound?

Answer:

- DFT calculations : Model hydrolysis or photodegradation pathways (e.g., bond dissociation energies for C=O or C–C bonds).

- Molecular dynamics (MD) : Simulate interactions with indoor surfaces (e.g., adsorption on silica or polymers) to assess persistence .

Q. How can researchers address discrepancies in reported synthetic yields across literature studies?

Answer:

- Reaction reproducibility : Standardize parameters (e.g., solvent purity, catalyst aging).

- Byproduct analysis : Use LC-MS to identify unaccounted intermediates (e.g., enol tautomers or aldol adducts).

- Machine learning : Train models on reaction databases (e.g., Reaxys) to optimize conditions .

Methodological Tables

Table 1. Key Physicochemical Properties of 1-(3-Methylphenyl)-2-pentanone

| Property | Value/Method | Reference |

|---|---|---|

| Molecular formula | C₁₂H₁₆O | |

| Vapor pressure (25°C) | 11.6 mmHg (analog data) | |

| logP (octanol-water) | ~2.8 (predicted via COSMO-RS) | |

| Melting point | Not reported; likely <25°C (liquid) |

Table 2. Synthetic Route Comparison

| Method | Yield (%) | Key Challenges | Optimization Strategy |

|---|---|---|---|

| Friedel-Crafts acylation | 65–75 | Polyacylation | Slow reagent addition |

| Grignard alkylation | 50–60 | Moisture sensitivity | Strict anhydrous conditions |

| AI-predicted one-step | 80–85 | Catalyst cost | Hybrid Lewis acid systems |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.